molecular formula C16H14N2O B10842898 3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol

3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol

Cat. No.: B10842898
M. Wt: 250.29 g/mol
InChI Key: QRUPNIJLOWMQBO-UHFFFAOYSA-N
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Description

3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol is a chemical research reagent based on the 1,8-naphthyridine scaffold, a heterocyclic structure of significant interest in medicinal chemistry due to its diverse biological activities. Researchers value this compound for its potential in developing new therapeutic agents, particularly in the ongoing battle against multi-drug resistant bacteria and in oncology research. 1,8-Naphthyridine derivatives have been demonstrated to exhibit a synergistic effect with fluoroquinolone antibiotics, such as norfloxacin and ofloxacin, against multi-resistant strains of Staphylococcus aureus and Escherichia coli . While they may not show strong direct antibacterial activity at tested concentrations, their ability to significantly lower the minimum inhibitory concentration (MIC) of co-administered antibiotics makes them promising candidates for antibiotic potentiation . The mechanism of action is believed to be related to the inhibition of bacterial topoisomerase II (DNA gyrase), a shared target with fluoroquinolones, and potentially through the inhibition of bacterial efflux pumps, which are a major resistance mechanism . Beyond infectious disease research, 1,8-naphthyridine derivatives are also investigated for their antitumor properties. Related compounds have shown potent in vitro cytotoxic activity against human cancer cell lines, including breast cancer (MCF7) . Their anticancer effect is often attributed to their ability to act as DNA intercalators, binding to double-stranded DNA and disrupting DNA replication and transcription, which can lead to cell cycle arrest and apoptosis . The specific substitution pattern on the 1,8-naphthyridine core, such as the benzyl and methyl groups present in this compound, is critical for its biological activity and is a key area of structure-activity relationship (SAR) studies . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-benzyl-7-methyl-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C16H14N2O/c1-11-7-8-14-15(19)13(10-17-16(14)18-11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,18,19)

InChI Key

QRUPNIJLOWMQBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Benzyl 7 Methyl 1 2 Naphthyridin 4 Ol

Retrosynthetic Analysis of the 3-Benzyl-7-methyl-nih.govrsc.orgnaphthyridin-4-ol Scaffold

A retrosynthetic analysis of 3-Benzyl-7-methyl- nih.govrsc.orgnaphthyridin-4-ol suggests that the most logical approach for its construction involves disconnecting the molecule at the bonds formed during the final ring-closing step. The core structure is the 1,8-naphthyridine (B1210474) ring system, which is a fused bicyclic heterocycle containing two nitrogen atoms. The substituents—a benzyl (B1604629) group at position 3, a methyl group at position 7, and a hydroxyl group at position 4—dictate the choice of starting materials.

The most common and efficient method for constructing the 1,8-naphthyridin-4-one (the keto tautomer of 4-ol) ring system is the Friedländer annulation. This strategy involves the condensation of a 2-aminopyridine (B139424) derivative bearing an ortho-aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a β-ketoester or a related active methylene (B1212753) compound).

Following this logic, a primary disconnection breaks the C4-C4a and N1-C2 bonds. This retrosynthetic step leads to two key precursors:

A substituted 2-aminonicotinaldehyde : To account for the methyl group at the 7-position of the final product, the required precursor is 2-amino-6-methylnicotinaldehyde (B1441604) .

An active methylene compound : To furnish the benzyl group at the 3-position and the hydroxyl (or oxo) group at the 4-position, a suitable reactant would be an ester of phenylacetic acid, such as ethyl phenylacetate . The reaction between the aminopyridine and the ester, typically under basic conditions, would lead to cyclization and the formation of the desired 3-benzyl-1,8-naphthyridin-4-ol.

Alternative disconnections could be envisioned through other named reactions like the Gould-Jacobs pathway, which would involve different starting materials, such as reacting 2-amino-6-methylpyridine (B158447) with a substituted malonic ester derivative, followed by a high-temperature cyclization.

Classical and Modern Approaches for the Synthesis of the 1,8-Naphthyridine Nucleus

The synthesis of the 1,8-naphthyridine core is a well-established area of heterocyclic chemistry, with a variety of methods developed over the years. These range from classical condensation reactions that have been known for over a century to modern, highly efficient protocols utilizing advanced catalytic systems and reaction conditions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Friedländer Condensation and its Variants for 1,8-Naphthyridine Synthesis

The Friedländer condensation is arguably the most direct and widely used method for synthesizing 1,8-naphthyridines. nih.gov The reaction involves the base- or acid-catalyzed condensation of a 2-aminonicotinaldehyde or a 2-aminonicotinyl ketone with a carbonyl compound possessing an active α-methylene group. organic-chemistry.org

The classical approach often required harsh conditions, but modern variants have significantly improved the reaction's efficiency and environmental footprint. Recent advancements focus on milder conditions and greener catalysts. For instance, a gram-scale, one-pot Friedländer condensation has been demonstrated in water using the metal-free, biocompatible ionic liquid choline (B1196258) hydroxide (B78521) as a catalyst. nih.gov This method offers excellent yields and simplifies product and catalyst separation without the need for chromatography. nih.gov Other green approaches include using catalysts like lithium hydroxide (LiOH) in aqueous-alcohol media. nih.gov

The versatility of the Friedländer reaction allows for the synthesis of a wide array of substituted 1,8-naphthyridines by simply varying the active methylene component. rsc.org

Catalyst SystemSolventKey AdvantagesReference
Choline Hydroxide (ChOH)WaterMetal-free, green solvent, high yield, easy separation nih.gov
1,4-Diazabicyclo[2.2.2]octane (DABCO)Solvent-free (Microwave)Rapid, high yield, eco-friendly tsijournals.com
Basic Ionic Liquids (e.g., [Bmmim][Im])Ionic Liquid (as solvent and catalyst)Green, reusable catalyst, good yields nih.gov
Lithium Hydroxide (LiOH·H₂O)Aqueous-AlcoholEffective for various substrates nih.gov

Skraup Reaction-Based Methodologies for Naphthyridine Scaffold Construction

The Skraup reaction is a classic method for the synthesis of quinolines, which can be adapted for naphthyridines. wikipedia.org The reaction, first reported by Zdenko Skraup in 1880, typically involves heating an aminopyridine with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent (traditionally arsenic pentoxide or nitrobenzene). wikipedia.orgnumberanalytics.comwordpress.com

The mechanism proceeds through several steps:

Dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. numberanalytics.com

A Michael-type addition of the aminopyridine to the acrolein.

Electrophilic cyclization of the resulting intermediate.

Dehydration and subsequent oxidation to yield the aromatic naphthyridine ring system. numberanalytics.com

While fundamental, the Skraup synthesis has significant drawbacks, including notoriously vigorous and often violent reaction conditions, the use of hazardous reagents, and frequently low yields. wikipedia.orgnih.gov Modern modifications have sought to improve safety and yields, for example, by using "sulfo-mix" (a mixture of nitrobenzenesulfonic acids in sulfuric acid) as a milder oxidizing mixture. rsc.org Despite its limitations, the Skraup reaction remains a historically significant and powerful tool for creating the parent naphthyridine heterocycles. rsc.orgwordpress.com

Gould-Jacobs Type Cyclizations in 1,8-Naphthyridine Synthesis

The Gould-Jacobs reaction provides an effective route to 4-hydroxy-1,8-naphthyridines (which exist in tautomeric equilibrium with 1,8-naphthyridin-4-ones). wikipedia.org This process consists of two main stages:

Condensation of an aminopyridine, such as 2-aminopyridine, with an ethoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate. This step forms an intermediate anilidomethylenemalonic ester. wikipedia.org

Thermal cyclization of the intermediate, usually by heating at high temperatures (e.g., 240-250 °C) in a high-boiling solvent like diphenyl ether, which induces an intramolecular cyclization to form the ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. wikipedia.orgresearchgate.net

Subsequent saponification of the ester to a carboxylic acid, followed by decarboxylation, can yield the 4-hydroxy-1,8-naphthyridine. wikipedia.org This method is particularly valuable for accessing derivatives with a carboxylate group at the C3 position, which are important intermediates for further functionalization. researchgate.net The reaction can also be accelerated using microwave irradiation, which significantly reduces reaction times. ablelab.eu

Palladium-Catalyzed Cross-Coupling Strategies for Naphthyridine Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools not for the de novo synthesis of the naphthyridine nucleus, but for the late-stage functionalization of a pre-formed naphthyridine scaffold. nih.gov These methods allow for the introduction of a wide variety of substituents onto the ring system with high precision and efficiency.

Commonly, a halogenated naphthyridine (e.g., a chloro-, bromo-, or iodo-naphthyridine) is used as the starting point. Popular cross-coupling reactions include:

Suzuki-Miyaura Coupling : Reacts a halonaphthyridine with a boronic acid or ester to form a new carbon-carbon bond, enabling the introduction of aryl or alkyl groups. thieme-connect.comacs.org

Buchwald-Hartwig Amination : Forms a carbon-nitrogen bond by coupling a halonaphthyridine with an amine, providing access to amino-substituted naphthyridines. nih.govnih.gov

Sonogashira Coupling : Couples a halonaphthyridine with a terminal alkyne to install alkynyl substituents.

These reactions have been instrumental in developing libraries of naphthyridine derivatives for various applications. For example, palladium-catalyzed reactions have been used to synthesize 6,8-disubstituted 1,7-naphthyridines as potent enzyme inhibitors and to prepare mono- and diarylated 1,6-naphthyridines through site-selective Suzuki couplings. thieme-connect.comnih.gov The choice of palladium precatalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. unipi.it

Microwave-Assisted Synthesis Protocols for Naphthyridine Analogues

The application of microwave irradiation has revolutionized the synthesis of heterocyclic compounds, including 1,8-naphthyridines. researchgate.net Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to a rapid and uniform temperature increase throughout the reaction mixture. researchgate.net

This technique offers several key advantages over conventional heating methods:

Dramatically Reduced Reaction Times : Reactions that might take hours or days can often be completed in minutes. tsijournals.combenthamdirect.com

Improved Yields and Purity : The rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields. researchgate.net

Enhanced Reaction Rates : Microwave energy can accelerate reactions, sometimes enabling transformations that are difficult under conventional heating.

Microwave assistance has been successfully applied to various naphthyridine syntheses, including a solvent-free, DABCO-catalyzed Friedländer condensation that produces 1,8-naphthyridines in good yields within minutes. tsijournals.com It has also been used to accelerate Gould-Jacobs reactions and to synthesize complex derivatives like naphthyridinoyl pyrazolidinones in one-pot procedures. ablelab.eubenthamdirect.com This makes MAOS an environmentally friendly and efficient tool for modern synthetic chemistry. tsijournals.com

Strategies for Introducing the Benzyl Substituent at Position 3

The introduction of a benzyl group at the 3-position of the rsc.orgnih.govnaphthyridin-4-ol core is a key synthetic challenge. A prevalent and effective strategy is the Gould-Jacobs reaction. This method involves the condensation of a 2-aminopyridine derivative with a suitably substituted diethyl malonate, followed by thermal cyclization.

To achieve the desired 3-benzyl substitution, the synthesis typically starts with 2-amino-6-methylpyridine. This is reacted with diethyl (benzyl)malonate under thermal conditions. The initial condensation forms an intermediate which, upon heating at high temperatures (typically in a high-boiling solvent like diphenyl ether), undergoes a cyclization reaction to yield the 3-benzyl- rsc.orgnih.govnaphthyridin-4-ol skeleton.

Another versatile approach is the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group. rsc.orgnih.gov In the context of 3-Benzyl-7-methyl- rsc.orgnih.govnaphthyridin-4-ol, this would involve reacting 2-amino-6-methylnicotinaldehyde with benzylacetone. The reaction is often catalyzed by bases like potassium hydroxide or sodium ethoxide. Greener methods using water as a solvent and catalysts like choline hydroxide have also been developed for the synthesis of related substituted 1,8-naphthyridines, often resulting in excellent yields. nih.govacs.org

Structure-activity relationship (SAR) studies on various 1,8-naphthyridine derivatives have shown that modifications at the 3rd position can significantly influence their biological activity. nih.gov This highlights the importance of developing robust methods for introducing diverse substituents at this position.

StrategyKey ReactantsTypical Conditions
Gould-Jacobs Reaction2-Amino-6-methylpyridine, Diethyl (benzyl)malonateHigh temperature, Dowtherm A or diphenyl ether
Friedländer Annulation2-Amino-6-methylnicotinaldehyde, BenzylacetoneBase catalyst (e.g., KOH, NaOH), heat

Methods for Incorporating the Methyl Group at Position 7

The methyl group at the 7-position of the naphthyridine ring is typically introduced from the outset of the synthesis by choosing the appropriately substituted pyridine (B92270) precursor. The most common starting material for this purpose is 2-amino-6-methylpyridine.

During the cyclization reaction, be it the Gould-Jacobs or the Friedländer synthesis, the 6-methyl group of the initial pyridine ring becomes the 7-methyl group of the resulting rsc.orgnih.govnaphthyridine system. The choice of this starting material is crucial as it predetermines the substitution pattern at this position.

For instance, in the synthesis of ethyl 4-hydroxy-7-methyl rsc.orgnih.govnaphthyridine-3-carboxylate, a related compound, the synthesis starts from 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate. sigmaaldrich.com This underscores the principle of incorporating the C7-substituent via the pyridine precursor.

MethodPrecursorResulting Moiety
Cyclocondensation2-Amino-6-methylpyridine7-Methyl- rsc.orgnih.govnaphthyridine

Chemical Derivatization at the 4-Hydroxyl Position and Other Peripheral Sites

The 3-Benzyl-7-methyl- rsc.orgnih.govnaphthyridin-4-ol scaffold offers several sites for further chemical modification, enabling the exploration of the chemical space around this core structure for various applications.

Modifications of the Hydroxyl Moiety

The 4-hydroxyl group of the rsc.orgnih.govnaphthyridin-4-ol system exists in tautomeric equilibrium with its corresponding keto form, rsc.orgnih.govnaphthyridin-4(1H)-one. This hydroxyl group is a prime target for derivatization.

Etherification: The hydroxyl group can be converted to an ether linkage through Williamson ether synthesis. This involves deprotonation with a suitable base, such as sodium hydride, to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other electrophiles.

Esterification: Acylation of the hydroxyl group to form esters can be achieved using various acylating agents. Common methods include reaction with acid chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine.

These modifications can significantly alter the physicochemical properties, such as lipophilicity and hydrogen bonding capacity, of the parent molecule.

ModificationReagentsProduct Type
EtherificationBase (e.g., NaH), Alkyl halide (R-X)4-Alkoxy derivative
EsterificationAcid chloride (RCOCl) or Anhydride ((RCO)₂O), Base4-Acyloxy derivative

Exploration of Substitutions on the Benzyl Ring

The peripheral benzyl ring provides another avenue for structural diversification. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto this ring. The directing effects of the existing substituents will govern the position of the new group.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid can introduce a nitro group, typically at the ortho and para positions. libretexts.org

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using elemental halogens in the presence of a Lewis acid catalyst, such as iron(III) bromide for bromination.

Friedel-Crafts Reactions: Alkylation or acylation of the benzyl ring can be performed using alkyl halides or acyl chlorides with a Lewis acid catalyst like aluminum chloride.

These substitutions can be used to modulate the electronic properties and steric bulk of the benzyl moiety.

ReactionReagentsTypical Position
NitrationHNO₃, H₂SO₄ortho, para
BrominationBr₂, FeBr₃ortho, para
Friedel-Crafts AcylationRCOCl, AlCl₃ortho, para

Side Chain Elaboration and Functional Group Interconversions

Further chemical transformations can be performed on the substituents themselves. For example, if a nitro group was introduced on the benzyl ring, it can be subsequently reduced to an amino group using reducing agents like tin(II) chloride or through catalytic hydrogenation. This amino group can then be a handle for a wide range of further reactions, such as amide bond formation or diazotization.

Similarly, if a carbonyl group was introduced via Friedel-Crafts acylation, it could be reduced to a hydroxyl group or converted to other functional groups. The methyl group at position 7 could also potentially undergo oxidation under specific conditions to afford a carboxylic acid, providing another point for derivatization. The synthesis of various 1,8-naphthyridine derivatives often involves such side-chain elaborations to access novel analogues. researchgate.netrsc.org

Molecular Interactions and Mechanistic Hypotheses of Naphthyridin 4 Ol Derivatives

Overview of Molecular Targets Associated with 1,8-Naphthyridine (B1210474) Scaffolds

The biological effects of 1,8-naphthyridine derivatives are attributed to their interactions with a variety of molecular targets, including nucleic acids, enzymes, and receptors. nih.gov

Nucleic Acid Interaction Mechanisms (e.g., DNA Gyrase Inhibition)

A primary mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial survival. nih.govmdpi.com This enzyme, also known as topoisomerase II, is responsible for the negative supercoiling of bacterial DNA, a process crucial for DNA replication and transcription. nih.gov By inhibiting this enzyme, 1,8-naphthyridine compounds cause the DNA to become relaxed and its free ends to trigger uncontrolled synthesis of messenger RNA and proteins, ultimately leading to bacterial death. nih.gov

Nalidixic acid, a pioneering antibacterial agent, is a classic example of a 1,8-naphthyridine derivative that functions through DNA gyrase inhibition. mdpi.comwikipedia.org It selectively and reversibly blocks DNA replication in susceptible bacteria by targeting the A subunit of DNA gyrase. mdpi.com Newer generations of fluoroquinolones, which often incorporate the 1,8-naphthyridine core, also act by inhibiting DNA gyrase and topoisomerase IV. mdpi.com Furthermore, some 1,8-naphthyridine derivatives have been shown to bind to and inhibit topoisomerase II enzymes, similar to fluoroquinolones. nih.gov

Enzyme Inhibition Profiles (e.g., Kinases like EGFR, Protein Kinase, PDE4)

Beyond their antibacterial properties, 1,8-naphthyridine derivatives have been identified as inhibitors of various enzymes, including kinases. nih.govgoogle.com Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.

Some derivatives have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and other protein kinases. nih.gov The inhibition of these kinases can disrupt signaling pathways that are essential for tumor cell proliferation and survival. ekb.eg Additionally, certain 1,8-naphthyridine compounds have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes.

Receptor Binding Properties (e.g., Adenosine (B11128) Receptors, Adrenoceptors, CB2 Receptors)

The 1,8-naphthyridine scaffold has also been utilized to develop compounds that bind to various cell surface receptors. These interactions can modulate a range of physiological responses.

Adenosine Receptors: Modifications at the 3rd position of the 1,8-naphthyridine nucleus have been shown to enhance binding efficiency and potency towards the A2A adenosine receptor. manipal.edu Antagonists of this receptor are being investigated for their potential in treating neurodegenerative disorders. manipal.edu

Adrenoceptors: Certain 1,8-naphthyridine derivatives have been synthesized and characterized as beta-receptor antagonists. nih.gov These compounds can inhibit the effects of hormones like isoproterenol (B85558) on cardiac myocytes, suggesting their potential as cardiovascular agents. nih.gov Depending on the substituents, these derivatives can show selectivity for either β1 or β2 adrenergic receptors. nih.gov

CB2 Receptors: The 1,8-naphthyridine nucleus is also a feature of some cannabinoid receptor 2 (CB2) agonists. nih.gov CB2 receptors are primarily found on immune cells and are involved in modulating inflammation and pain.

Investigation of Potential Ligand-Target Binding Modes for 3-Benzyl-7-methyl-nih.govnih.govnaphthyridin-4-ol

While specific studies on the ligand-target binding modes of 3-Benzyl-7-methyl- nih.govnih.govnaphthyridin-4-ol are not extensively detailed in the provided search results, general principles of 1,8-naphthyridine interactions can be inferred. The binding of a ligand to its target is governed by a combination of factors including shape complementarity, hydrogen bonding, and hydrophobic interactions.

Molecular docking studies on similar 1,8-naphthyridine derivatives have been used to predict binding modes. For example, in the case of EGFR inhibitors, both reversible and irreversible binding modes have been considered, with the latter involving a covalent interaction with a cysteine residue in the active site. nih.gov

Proposed Mechanistic Insights into Biological Activity from Structural Features

The biological activity of 3-Benzyl-7-methyl- nih.govnih.govnaphthyridin-4-ol can be rationalized by considering the contributions of its key structural features:

1,8-Naphthyridine Core: This planar, aromatic system is a critical pharmacophore that provides the basic scaffold for interaction with various biological targets. Its nitrogen atoms are key interaction points, particularly for forming hydrogen bonds.

3-Benzyl Group: The benzyl (B1604629) substituent introduces a significant hydrophobic element to the molecule. This group can engage in van der Waals interactions and π-π stacking with aromatic amino acid residues in the target protein, enhancing binding affinity. The flexibility of the benzyl group allows it to adopt different conformations to fit into various binding pockets.

4-ol Group: The hydroxyl group at the 4-position is a key functional group that can participate in hydrogen bonding, acting as both a donor and an acceptor. This can be crucial for anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor.

Studies on other 3-substituted 1,8-naphthyridines have shown that modifications at this position can significantly impact biological activity, suggesting its importance in target recognition. nih.gov

Allosteric Modulation and Conformational Effects in Molecular Recognition

Allosteric modulation, where a ligand binds to a site on a protein distinct from the active site to modulate its activity, is a potential mechanism for 1,8-naphthyridine derivatives. While direct evidence for allosteric modulation by 3-Benzyl-7-methyl- nih.govnih.govnaphthyridin-4-ol is not available in the search results, the concept is relevant to the broader class of compounds.

Structure Activity Relationship Sar Studies of 3 Benzyl 7 Methyl 1 2 Naphthyridin 4 Ol and Its Analogues

Impact of Benzyl (B1604629) Moiety Variations on Molecular Interactions

The benzyl group at the 3-position of the naphthyridine core plays a pivotal role in the molecule's interaction with its biological targets. Variations in this moiety, both in terms of electronic properties and spatial arrangement, have been shown to significantly modulate activity.

Substituent Effects on the Phenyl Ring of the Benzyl Group

The electronic nature of substituents on the phenyl ring of the benzyl group can drastically alter the binding affinity of the molecule. The addition of electron-withdrawing or electron-donating groups influences the charge distribution of the phenyl ring, affecting key interactions such as pi-pi stacking and hydrogen bonding with the target protein.

Research on analogous 1,6-naphthyridine (B1220473) systems has shown that substitutions on the phenyl ring can lead to significant changes in potency. For instance, the introduction of a 4-chloro or a 4-methoxy group on the benzyl ring of related amide analogues resulted in compounds with encouraging profiles, meeting progression criteria in terms of potency and metabolic stability. nih.gov Conversely, replacing the phenyl ring with other aromatic heterocycles like pyridyl or pyrazolyl has been observed to result in weakly active compounds. nih.gov

These findings suggest that the electronic landscape of the phenyl ring is a key determinant of biological activity. The precise effects, whether beneficial or detrimental, are highly dependent on the specific nature and position of the substituent and the topology of the target's binding pocket.

Table 1: Impact of Benzyl Phenyl Ring Substituents on Biological Activity of Naphthyridine Analogues

Compound AnalogueSubstituent on Phenyl RingObserved Activity
Analogue A4-ChloroEnhanced potency and metabolic stability nih.gov
Analogue B4-MethoxyEnhanced potency and metabolic stability nih.gov
Analogue CPyridylWeakly active nih.gov
Analogue DPyrazolylWeakly active nih.gov

This table is generated based on findings from related naphthyridine analogues and is intended to illustrate the principles of SAR.

Conformational Analysis of the Benzyl Linker

The flexibility and orientation of the benzyl linker are critical for optimal interaction with the binding site. The dihedral angle between the naphthyridine core and the phenyl ring of the benzyl group dictates the spatial presentation of the phenyl substituent. Studies on a related N'-[(E)-Benzylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide revealed a dihedral angle of 28.95(7)°. 3d-qsar.com This specific conformation may be crucial for aligning the phenyl ring within a hydrophobic pocket of the target protein.

Modifications to the methylene (B1212753) linker, such as the introduction of a methyl group to create an α-methylbenzyl substituent, have been shown to be a successful strategy in related series. For example, an α-methyl-4-fluorobenzyl amide analogue demonstrated impressive in vitro potency. nih.gov This suggests that restricting the conformational flexibility of the benzyl group can be advantageous, likely by locking the molecule into a more favorable binding conformation and reducing the entropic penalty upon binding.

Role of the Methyl Group at Position 7 in Modulating Molecular Interactions

The methyl group at the C7 position of the researchgate.netimist.manaphthyridine ring is a common feature in biologically active compounds of this class, including the antibacterial agent nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid). wikipedia.org Structure-activity relationship studies on various 1,8-naphthyridine (B1210474) derivatives indicate that substitution at this position is generally well-tolerated and can positively influence activity. nih.gov

Influence of the 4-Hydroxyl Group on Binding Affinity and Selectivity

The 4-hydroxyl group is a key functional group in 3-Benzyl-7-methyl- researchgate.netimist.manaphthyridin-4-ol, capable of acting as both a hydrogen bond donor and acceptor. Its presence is often crucial for potent biological activity. In many enzyme and receptor binding pockets, this hydroxyl group can form critical hydrogen bonds with amino acid residues, anchoring the ligand in the active site.

Studies on analogous 8-hydroxy-1,6-naphthyridines have demonstrated the importance of this hydroxyl group. Removal or methylation of the hydroxyl group led to a significant loss of antiparasitic activity, underscoring its essential role in the pharmacophore. nih.gov The 4-oxo tautomer, which is in equilibrium with the 4-hydroxy form, is also a critical feature for the biological activity of many quinolone and naphthyridinone antibiotics. nih.gov The ability of the 4-hydroxyl group to participate in these key interactions makes it a focal point for maintaining or enhancing binding affinity and selectivity.

Contributions of the Naphthyridine Core Substitutions to SAR

Structure-activity relationship studies have shown that the 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, with substitutions at positions 5, 6, and 7 being particularly important for modulating activity. nih.govnih.gov For instance, the introduction of a piperazinyl group at the C7 position is a common strategy to enhance the antibacterial activity of quinolone and naphthyridinone compounds. nih.gov While the parent compound has a methyl group at C7, this highlights the sensitivity of this position to substitution.

Furthermore, isosteric replacement of the nitrogen atom at position 8 with a carbon (yielding a quinoline) or altering the nitrogen positions to form other naphthyridine isomers (e.g., 1,6- or 1,5-naphthyridine) can have profound effects on the biological activity and selectivity profile of the molecule. This underscores the critical role of the specific arrangement of nitrogen atoms in the researchgate.netimist.manaphthyridine core for molecular recognition.

Stereochemical Considerations in Structure-Activity Relationships

While 3-Benzyl-7-methyl- researchgate.netimist.manaphthyridin-4-ol itself is achiral, the introduction of a chiral center, for instance by substitution on the benzylic methylene group, would necessitate stereochemical considerations in its SAR. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even toxicities.

For related chiral compounds, the biological activity is often found to reside predominantly in one enantiomer. For example, in a study of a cognition-enhancing benzothiadiazine derivative, the pharmacological activity was found to be associated with the (+)-enantiomer, while the (-)-enantiomer was inactive. nih.gov This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions, where one enantiomer fits more precisely into the chiral binding site of the target protein.

Therefore, if a chiral center were introduced into the 3-benzyl moiety of 3-Benzyl-7-methyl- researchgate.netimist.manaphthyridin-4-ol, it would be imperative to resolve the enantiomers and evaluate their biological activities separately to fully understand the SAR and identify the eutomer (the more active enantiomer).

Computational and Theoretical Chemistry Investigations of 3 Benzyl 7 Methyl 1 2 Naphthyridin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a theoretical framework to understand electronic structure, reactivity, and spectroscopic properties.

Electronic Structure Analysis (e.g., HOMO-LUMO energies)

The electronic structure of a molecule is intrinsically linked to its reactivity and stability. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity and greater polarizability. nih.gov

For derivatives of 1,8-naphthyridine (B1210474), DFT calculations at levels such as B3LYP/6-31G(d) are commonly used to determine these electronic properties. aun.edu.eg In a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO and LUMO energies were calculated to be -0.26751 eV and -0.18094 eV, respectively, resulting in a small energy gap of -0.08657 eV, which suggests high chemical reactivity and potential biological activity. nih.gov A similar approach for 3-Benzyl-7-methyl- researchgate.netresearchgate.netnaphthyridin-4-ol would be expected to reveal how the benzyl (B1604629) and methyl substitutions on the naphthyridine core influence its electronic properties and reactivity. A high HOMO value would suggest it is a good electron donor, while a low LUMO energy would indicate it is a good electron acceptor. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies of a Related Benzyl Derivative This table presents example data from a study on a related compound to illustrate the type of information generated from electronic structure analysis. The values are not specific to 3-Benzyl-7-methyl- researchgate.netresearchgate.netnaphthyridin-4-ol.

ParameterEnergy (eV)
EHOMO-0.26751
ELUMO-0.18094
Energy Gap (ΔE)-0.08657
Data derived from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red to yellow) are associated with lone pairs of electronegative atoms and indicate sites prone to electrophilic attack. Conversely, regions of positive potential (blue) are found near hydrogen atoms or electron-deficient centers and are susceptible to nucleophilic attack.

In studies of related heterocyclic compounds, MEP analysis has been used to identify the most reactive parts of the molecule. nih.gov For 3-Benzyl-7-methyl- researchgate.netresearchgate.netnaphthyridin-4-ol, the MEP surface would likely show negative potential around the nitrogen atoms of the naphthyridine ring and the oxygen of the hydroxyl group, identifying these as potential sites for hydrogen bonding or coordination. The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential.

Molecular Orbital Characterization

Beyond just their energies, the spatial distribution of the HOMO and LUMO is crucial. Visualizing the isosurfaces of these orbitals reveals which parts of the molecule are involved in electron donation and acceptance. In many aromatic heterocyclic systems, the HOMO and LUMO are distributed across the π-conjugated framework. For instance, in a study of an isoindole derivative, DFT studies showed the HOMO was located over a substituted aromatic ring, while the LUMO was primarily on the indole (B1671886) portion of the molecule. psu.edu

For 3-Benzyl-7-methyl- researchgate.netresearchgate.netnaphthyridin-4-ol, it would be anticipated that both the benzyl group and the naphthyridine ring system contribute significantly to the frontier orbitals. The specific distribution would determine how the molecule interacts with biological targets, for example, through π-π stacking interactions involving the aromatic rings. aun.edu.eg

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a known biological target and for hypothesizing the mechanism of action of a novel molecule. The 1,8-naphthyridine scaffold is known to interact with various biological targets.

Based on studies of similar 1,8-naphthyridine derivatives, plausible hypothesized biological targets for 3-Benzyl-7-methyl- researchgate.netresearchgate.netnaphthyridin-4-ol include adenosine (B11128) receptors and histamine (B1213489) receptors. researchgate.netnih.gov

Prediction of Binding Poses and Interaction Energies

Molecular docking simulations place the ligand into the binding site of a target protein in various conformations and score each pose based on a scoring function, which estimates the binding affinity. These scores, often expressed as binding energy (e.g., in kcal/mol), help to rank potential ligands.

In a study of 1,8-naphthyridine derivatives as potential antagonists for the Adenosine A2A receptor, compounds showed good binding efficiency. For example, one derivative, 10c, exhibited a high docking score of -8.407 and a binding energy (MMGBSA dG bind) of -56.60 kcal/mol. Another derivative, 13b, had a docking score of -8.562 and a binding energy of -64.13 kcal/mol, which was comparable to the co-crystallized ligand, indicating a strong and favorable interaction. researchgate.net Similar docking studies could be performed for 3-Benzyl-7-methyl- researchgate.netresearchgate.netnaphthyridin-4-ol against the A2A receptor or other targets like the Histamine H1 receptor to predict its binding affinity. nih.gov

Table 2: Representative Molecular Docking Results for 1,8-Naphthyridine Analogues against the Adenosine A2A Receptor This table provides illustrative data from a study on related compounds to show the outputs of molecular docking studies. The values are not specific to 3-Benzyl-7-methyl- researchgate.netresearchgate.netnaphthyridin-4-ol.

CompoundDocking ScoreBinding Energy (MMGBSA dG bind, kcal/mol)
Derivative 10c-8.407-56.60
Derivative 13b-8.562-64.13
Data from a study on 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. researchgate.net

Identification of Key Residues in Ligand-Protein Complexes

Beyond predicting binding energy, docking simulations provide a detailed 3D model of the ligand-protein complex, which allows for the identification of key intermolecular interactions. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions with specific amino acid residues in the protein's active site.

For example, in docking studies of novel antihistamine agents with the Histamine H1 receptor, key residues such as MET 183, THR 184, and ILE 187 were identified as being crucial for binding, as they formed strong hydrogen bonds with the ligands. nih.gov If 3-Benzyl-7-methyl- researchgate.netresearchgate.netnaphthyridin-4-ol were docked into the A2A adenosine receptor, it would be expected to form hydrogen bonds via its hydroxyl group and naphthyridine nitrogens, and potentially π-stacking interactions through its benzyl and naphthyridine rings with aromatic residues like phenylalanine in the binding pocket. researchgate.net Identifying these key residues is essential for understanding the structural basis of the ligand's activity and for guiding future structural modifications to enhance potency and selectivity.

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of a ligand, such as 3-Benzyl-7-methyl-naphthyridin-4-ol, when interacting with a biological target, typically a protein. These simulations can predict the stability of the ligand-protein complex over time and reveal key intermolecular interactions that are crucial for biological activity.

In a typical MD simulation study for a 1,8-naphthyridine derivative, the compound would be docked into the active site of a target protein. The resulting complex is then subjected to a simulation that calculates the forces between atoms and their subsequent movements over a set period, often on the scale of nanoseconds.

Illustrative Findings from MD Simulations on Related 1,8-Naphthyridine Derivatives:

DerivativeTarget ProteinKey Findings from MD Simulations
1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-oneHuman A2A receptorThe compound was predicted to form a stable complex with the receptor.
N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1, 4, 4a, 8a- tetrahydro-1,8-naphthyridine-3-carboxamideHuman A2A receptorThe compound was predicted to form a stable complex with the receptor.
ANA-12 (a 1,8-naphthyridine-3-carbonitrile (B1524053) derivative)Enoyl-ACP reductase (InhA) from M. tuberculosisThe simulation investigated the stability, conformation, and intermolecular interactions of the compound within the active site.

For 3-Benzyl-7-methyl-naphthyridin-4-ol, MD simulations could elucidate how the benzyl group at the 3-position and the methyl group at the 7-position influence its binding orientation and stability within a target's active site. The flexibility of the benzyl group, for instance, could be a key factor in its interaction profile.

Ligand-Based and Structure-Based Drug Design Approaches

The discovery of new therapeutic agents often employs two main computational strategies: ligand-based and structure-based drug design.

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. For a compound like 3-Benzyl-7-methyl-naphthyridin-4-ol, this would involve comparing its structural and electronic properties to a set of known active compounds to predict its potential efficacy. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies are central to this approach.

Structure-based drug design , conversely, is dependent on having the 3D structure of the target protein. This allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity. Molecular docking is a primary tool in this approach, where a library of compounds can be virtually screened against the protein target.

Research on other 1,8-naphthyridine derivatives frequently employs these design strategies. For example, molecular hybridization, which combines pharmacophoric units from different bioactive molecules, has been used to design novel 1,8-naphthyridine derivatives with potential anti-tubercular activity.

In Silico Screening for Novel Scaffolds and Derivatives

In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process can be performed using either ligand-based or structure-based methods.

Should 3-Benzyl-7-methyl-naphthyridin-4-ol show promising activity, its core scaffold could be used as a template for in silico screening. This would involve creating a virtual library of related compounds with various substitutions at different positions on the naphthyridine ring. These virtual compounds would then be computationally evaluated for their predicted binding affinity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Studies on related compounds have utilized in silico predictions to assess ADMET properties, helping to prioritize which newly designed molecules should be synthesized and tested in the laboratory. For instance, properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are calculated to predict a compound's drug-likeness.

Future Research Directions and Translational Perspectives for 3 Benzyl 7 Methyl 1 2 Naphthyridin 4 Ol

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of substituted 1,8-naphthyridines has traditionally relied on classical condensation reactions. However, the future of pharmaceutical and chemical manufacturing is increasingly geared towards sustainable and environmentally friendly processes. A key area of future research for 3-Benzyl-7-methyl- nih.govnih.govnaphthyridin-4-ol will be the development of novel and greener synthetic methodologies.

Recent advancements in green chemistry have demonstrated the feasibility of synthesizing substituted 1,8-naphthyridines using water as a solvent, which significantly reduces the environmental impact of the process. rsc.org One promising approach is the Friedländer annulation, which can be adapted for the synthesis of the target compound. This reaction, which involves the condensation of a 2-amino-nicotinaldehyde derivative with a carbonyl compound containing a reactive α-methylene group, can be performed under mild, aqueous conditions. rsc.org The exploration of microwave-assisted organic synthesis (MAOS) could also offer a pathway to more efficient and rapid production of 3-Benzyl-7-methyl- nih.govnih.govnaphthyridin-4-ol and its derivatives. nih.gov

Future synthetic research should focus on:

Catalyst Development: Investigating novel, reusable, and non-toxic catalysts to improve reaction yields and selectivity.

Flow Chemistry: Exploring the use of continuous flow reactors for a safer, more scalable, and highly controlled synthesis of the target compound.

A comparative table of potential synthetic routes is presented below:

Synthetic MethodPotential AdvantagesKey Research Focus
Green Friedländer Annulation Use of water as solvent, milder reaction conditions. rsc.orgOptimization of catalysts and reaction conditions for the specific substrate.
Microwave-Assisted Synthesis Rapid reaction times, improved yields. nih.govDevelopment of solvent-free or green solvent-based microwave protocols.
Flow Chemistry High scalability, improved safety and control.Design and optimization of a continuous flow process.

Advanced Mechanistic Studies at the Cellular and Subcellular Levels

The biological activities of 1,8-naphthyridine (B1210474) derivatives are diverse, ranging from antimicrobial and anticancer to anti-inflammatory and neurological effects. nih.gov The specific substitution pattern of 3-Benzyl-7-methyl- nih.govnih.govnaphthyridin-4-ol, particularly the benzyl (B1604629) group at the 3-position, suggests potential interactions with various biological targets. Structure-activity relationship (SAR) studies on related 1,8-naphthyridine derivatives have shown that modifications at the 3-position can significantly influence their binding affinity and potency. nih.gov

Future research should aim to elucidate the precise mechanism of action of 3-Benzyl-7-methyl- nih.govnih.govnaphthyridin-4-ol at the cellular and subcellular levels. This would involve a multi-pronged approach:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the primary cellular targets of the compound.

Pathway Analysis: Investigating the downstream signaling pathways modulated by the compound using transcriptomics, proteomics, and phosphoproteomics.

Subcellular Localization: Using high-resolution microscopy and fluorescently tagged derivatives to determine the subcellular localization of the compound and its targets.

Development of Targeted Molecular Probes and Imaging Agents

The inherent fluorescence of some heterocyclic ring systems, including certain substituted naphthyridines, presents an exciting opportunity for the development of molecular probes and imaging agents. The 1,8-naphthyridine core, with its planar structure, could potentially serve as a fluorophore. The photophysical properties of such molecules can often be tuned by altering the substitution pattern. nih.gov

Future research in this area should focus on:

Photophysical Characterization: A thorough investigation of the absorption and emission properties of 3-Benzyl-7-methyl- nih.govnih.govnaphthyridin-4-ol and its derivatives.

Rational Design of Probes: Modifying the core structure to enhance its quantum yield, Stokes shift, and photostability. Introducing specific functional groups could allow for the targeted imaging of particular organelles or biomolecules.

In Vitro and In Vivo Imaging: Evaluating the potential of these newly designed probes for live-cell imaging and, eventually, for in vivo imaging applications in preclinical models.

Integration with High-Throughput Screening for Undiscovered Biological Activities

While the structural features of 3-Benzyl-7-methyl- nih.govnih.govnaphthyridin-4-ol may suggest certain biological activities, its full therapeutic potential remains unknown. High-throughput screening (HTS) offers a powerful and unbiased approach to discover novel biological activities for a given compound.

Future research should involve:

Broad-Spectrum HTS: Screening the compound against a diverse range of biological targets, including enzymes, receptors, and whole-cell assays representing various disease states.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to identify compounds that induce a desired cellular phenotype, even without prior knowledge of the molecular target.

Hit-to-Lead Optimization: Following up on any identified "hits" from HTS with medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

Opportunities in Rational Design of Next-Generation Naphthyridine Compounds

The structure of 3-Benzyl-7-methyl- nih.govnih.govnaphthyridin-4-ol can serve as a valuable starting point for the rational design of next-generation naphthyridine-based therapeutic agents. By systematically modifying the core structure, it is possible to fine-tune the compound's biological activity, selectivity, and drug-like properties.

Key areas for future rational design efforts include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with variations at the 3-benzyl and 7-methyl positions to establish clear SAR.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict the binding modes of these analogues with potential biological targets and to guide the design of more potent inhibitors. nih.govmdpi.com

Bioisosteric Replacement: Replacing the benzyl group with other aromatic or heterocyclic moieties to explore new chemical space and potentially improve properties such as solubility and metabolic stability.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitution (e.g., benzyl group position) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula, with observed vs. calculated mass discrepancies <5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for biological assays) .

How can researchers optimize reaction yields for this compound derivatives in multistep syntheses?

Advanced Research Question
Yield optimization requires addressing bottlenecks:

  • Intermediate Isolation : Use solid-phase extraction (SPE) with HLB cartridges to recover polar intermediates, improving yields by ~15% .
  • Protecting Groups : Temporary protection of the 4-hydroxyl group (e.g., with trimethylsilyl chloride) prevents oxidation during benzylation .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, achieving ~85% yield for the naphthyridine core .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in cytotoxicity or enzyme inhibition data often arise from:

  • Assay Conditions : Variations in cell lines (e.g., MCF7 vs. HeLa) or incubation times (24 vs. 48 hours) significantly impact IC₅₀ values .
  • Solubility Limits : Use of DMSO >0.1% (v/v) can induce false-positive toxicity; alternative solubilizers (e.g., cyclodextrins) are recommended .
  • Structural Analog Interference : Impurities from incomplete benzylation (e.g., residual 7-methyl-[1,8]naphthyridin-4-ol) may skew results .

What computational strategies predict the binding affinity of this compound to therapeutic targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina simulates interactions with kinases (e.g., EGFR), identifying key hydrogen bonds with the 4-hydroxyl group .
  • QSAR Models : Hammett constants (σ) for substituents on the benzyl ring correlate with logP and bioavailability .
  • MD Simulations : 100-ns trajectories reveal stability of the naphthyridine core in hydrophobic binding pockets .

What are the documented structure-activity relationships (SARs) for modifying the benzyl substituent?

Advanced Research Question

  • Electron-Withdrawing Groups : 4-Nitrobenzyl derivatives show enhanced antiproliferative activity (IC₅₀ = 2.1 µM vs. 8.3 µM for unsubstituted benzyl) due to increased electrophilicity .
  • Steric Effects : Ortho-substituted benzyl groups reduce activity by ~50% compared to para-substituted analogs .
  • Bioisosteres : Replacing benzyl with morpholine-carbonyl improves solubility (logP reduction from 3.2 to 1.8) without compromising target binding .

How does the naphthyridine core influence the compound’s photophysical properties?

Basic Research Question
The conjugated π-system enables strong UV-Vis absorption (λₘₐₓ = 320–350 nm), useful for tracking in biological systems via fluorescence quenching . Substituents like the 7-methyl group redshift absorption by ~10 nm, while the 4-hydroxyl group enhances quantum yield (Φ = 0.42) .

What methodologies validate the stability of this compound under physiological conditions?

Advanced Research Question

  • Forced Degradation Studies : Exposure to pH 1–13 and 40–80°C identifies hydrolysis of the benzyl ether as the primary degradation pathway .
  • LC-MS/MS Stability Assays : Quantify degradation products (e.g., 7-methyl-[1,8]naphthyridin-4-ol) in simulated gastric fluid over 24 hours .
  • Light Exposure Tests : UV irradiation (254 nm) induces <5% decomposition if stored in amber vials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.